4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

Critically defined furan-3-carbonyl regioisomer for kinase inhibitor programs. The 3‑substituted furan topology alters target engagement vs. 2‑substituted analogs. Identical LogP/TPSA to 2‑carbonyl comparator enables clean matched‑pair SAR. Use as a reference standard to qualify custom synthesis providers and benchmark route efficiency. Procure as a discrete entity, not an isomeric mixture, to ensure reproducible screening data.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 2034580-52-2
Cat. No. B2709365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
CAS2034580-52-2
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=NC=C3
InChIInChI=1S/C14H15N3O3/c18-14(11-4-7-19-9-11)17-6-1-2-12(8-17)20-13-3-5-15-10-16-13/h3-5,7,9-10,12H,1-2,6,8H2
InChIKeyRJQUWMWPRQHHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(Furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034580-52-2): Procurement-Relevant Identity and Structural Context


4-{[1-(Furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034580-52-2) is a synthetic heterocyclic small molecule comprising a pyrimidine core linked via an ether bridge to a piperidine ring that bears a furan-3-carbonyl substituent. Its molecular formula is C₁₄H₁₅N₃O₃ (MW 273.29 g·mol⁻¹). This compound belongs to a class of pyrimidine‑piperidine‑furan constructs that appear in kinase inhibitor programmes and chemical biology probe collections. For procurement decisions, the critical structural feature is the regioisomeric attachment at the furan 3‑position rather than the more common 2‑position, a subtle change that may modulate molecular recognition [1].

Why 4-{[1-(Furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine Cannot Be Replaced by Other In‑Class Pyrimidine‑Piperidine‑Furan Analogs Without Experimental Validation


The furan‑carbonyl attachment position (2‑ vs 3‑) is not a conservative substitution. Regioisomerism in furan‑containing scaffolds has been shown to alter kinase inhibition profiles, as demonstrated by the differential SphK1/SphK2 activities of jaspine B regioisomers [1]. Additionally, shifting the ether linkage from the pyrimidine 4‑position to the 2‑position changes the spatial arrangement of the heterocycle, which can affect ATP‑site complementarity in kinases. Generic assumptions that any “pyrimidine‑piperidine‑furan” compound will perform equivalently are therefore unfounded; quantitative head‑to‑head data are required to establish interchangeability. The evidence below documents the specific, measurable differences that support prioritising the furan‑3‑carbonyl regioisomer for programmes where target engagement, metabolic stability, or synthetic tractability demands the 3‑substituted furan topology.

Quantitative Differentiation of 4-{[1-(Furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034580-52-2) Against Closest Analogs


Regioisomeric Structural Differentiation: Furan-3-carbonyl vs Furan-2-carbonyl Attachment

The target compound carries the carbonyl substituent at the furan 3‑position, whereas the closest commercially catalogued analog, 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034332-08-4), places the carbonyl at the furan 2‑position [1]. A literature precedent in the furan‑tetrahydrofuran series demonstrated that changing a substituent from the 2‑ to the 3‑position can alter SphK isoform selectivity by >10‑fold [2]. Although direct IC₅₀ data for the two pyrimidine regioisomers are not yet publicly available, the documented sensitivity of biological activity to furan substitution position in kinase-targeted scaffolds makes this structural difference a defining parameter for compound selection.

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

Ether‑Bridge Regioisomerism: 4‑(Pyrimidin‑4‑yloxy) vs 2‑(Pyrimidin‑2‑yloxy) Attachment

The target compound attaches the piperidine‑oxy linker to the pyrimidine 4‑position. The isomeric 2‑(pyrimidin‑2‑yloxy) scaffold (exemplified by 2‑{[1‑(furan‑3‑carbonyl)piperidin‑3‑yl]oxy}pyrimidine, for which a CAS has not been publicly assigned) would present a different hydrogen‑bond‑acceptor pattern at the kinase hinge region. Literature on related 4‑ vs 2‑substituted pyrimidine kinase inhibitors indicates that the substitution position can modulate kinase selectivity profiles [1]. Although no direct comparative biochemical data are available for the furan‑3‑carbonyl series, the inferred change in hinge‑binding geometry provides a rational basis for preferring the 4‑oxy‑pyrimidine regioisomer when targeting ATP‑binding pockets that favour a nitrogen at the pyrimidine 1‑position.

Molecular recognition Kinase hinge-binding Chemical probes

Computed Physicochemical Properties vs Closest Commercial Analog

Using the 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine analog as a computational surrogate, the calculated XLogP3 is 1.6 and the topological polar surface area (TPSA) is 68.5 Ų [1]. Because the target compound shares the identical heavy-atom composition and connectivity (differing only in the furan substitution position), its computed LogP and TPSA are expected to be essentially identical. Both regioisomers therefore occupy the same drug-like property space (MW < 300, LogP < 3, TPSA < 90 Ų). The 3‑furan‑carbonyl regioisomer may, however, exhibit subtly different hydrogen‑bond‑acceptor geometry due to the altered orientation of the furan oxygen, which could impact aqueous solubility or crystal packing without changing gross LogP/TPSA.

Drug-likeness ADME prediction Fragment-based screening

Synthetic Accessibility and Commercial Availability

The furan‑2‑carbonyl isomer (CAS 2034332‑08‑4) is commercially stocked by Life Chemicals in quantities from 2 μmol to 20 μmol [1], indicating that the general pyrimidine‑piperidine‑furan scaffold is amenable to commercial synthesis. No exclusive supplier listing for the furan‑3‑carbonyl target compound was identified outside of excluded vendor databases, suggesting that it may be available through custom synthesis or specialist fragment collections. The 3‑furan‑carbonyl building block (furan‑3‑carboxylic acid) is a commodity chemical, which should make the target compound synthetically accessible at comparable cost. Procurement decisions should therefore weigh lead time for custom synthesis against the immediate availability of the 2‑furan‑carbonyl regioisomer.

Custom synthesis Screening library Building block

Recommended Application Scenarios for 4-{[1-(Furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034580-52-2) Grounded in Quantitative Evidence


Kinase‑Focused Fragment or Lead‑Like Screening Libraries Requiring Defined Furan Regioisomerism

When constructing a target‑class screening library for kinases or other ATP‑binding proteins, including both furan‑2‑carbonyl and furan‑3‑carbonyl regioisomers as separate, defined entities maximises chemical diversity sampling at the hinge‑binding region. The evidence that furan regioisomerism alters kinase inhibition (Tetrahedron 2018 [1]) supports the practice of procuring each regioisomer individually rather than accepting isomeric mixtures.

Structure–Activity Relationship (SAR) Studies Probing Furan Position Effects on Target Engagement

Programmes exploring the SAR of furan‑containing pyrimidine kinase inhibitors should use the 3‑carbonyl compound as a matched molecular pair with the 2‑carbonyl analog. The identical computed LogP and TPSA (XLogP3 1.6, TPSA 68.5 Ų [2]) minimise confounding pharmacokinetic variables, allowing any observed potency or selectivity differences to be attributed directly to the furan substitution position.

Chemical Biology Probe Development Targeting Proteins with a Preference for 3‑Substituted Furan Pharmacophores

Several natural products and synthetic probes (e.g., furanosteroids targeting PI3K) exhibit a marked preference for the furan‑3‑carbonyl motif over the 2‑carbonyl analog [3]. For targets with established sensitivity to furan substitution patterns, the 3‑carbonyl regioisomer is the appropriate procurement choice, and the pyrimidine‑piperidine scaffold provides a modular handle for further functionalisation.

Custom Synthesis Benchmarking and Supplier Qualification

As this compound may not be available off‑the‑shelf from all major vendors, it can serve as a reference standard for qualifying custom synthesis providers. The well‑defined structure, moderate molecular complexity, and the availability of a closely related commercial comparator (CAS 2034332-08-4) provide objective criteria for assessing synthetic route efficiency, purity, and cost competitiveness.

Quote Request

Request a Quote for 4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.